1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Description
1,3-Dimethyl 5-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzene-1,3-dicarboxylate is a heterocyclic compound featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 3 and an amino-linked pyrazolo[3,4-d]pyrimidine moiety at position 3. The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic system containing both pyrazole and pyrimidine rings, with a phenyl group at the 1-position. This structural motif is characteristic of bioactive molecules, particularly in medicinal and agrochemical research, due to its ability to engage in hydrogen bonding and π-π interactions.
The methyl ester groups at the benzene dicarboxylate positions may enhance solubility and serve as prodrug moieties, common in drug design for improved bioavailability.
Properties
IUPAC Name |
dimethyl 5-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-20(27)13-8-14(21(28)30-2)10-15(9-13)25-18-17-11-24-26(19(17)23-12-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUVGIUWMZHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from the pyrazole ring and incorporating various functional groups. One common method involves the condensation of 3,5-dimethylpyrazole with acetophenone derivatives, followed by cyclization and functionalization reactions . The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: Substitution reactions are common, particularly for introducing different substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The pyrazolo[3,4-d]pyrimidine core has been associated with the inhibition of specific kinases involved in cancer progression. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
K402-0373 has also been investigated for its antimicrobial activity. Research indicates that compounds containing the pyrazolo group can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. This makes it a potential candidate for developing new antibiotics.
Neuroprotective Effects
Emerging evidence suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier due to its lipophilic nature allows it to exert effects on neuronal cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | K402-0373 demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity. |
| Study 2 | Antimicrobial testing | The compound showed inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics. |
| Study 3 | Neuroprotection | In vitro assays revealed that K402-0373 reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action for 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE involves inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine: The target compound’s pyrazolo[3,4-d]pyrimidine core contains two nitrogen atoms in the six-membered ring, whereas pyrazolo[3,4-b]pyridine (e.g., ethyl 1-methyl-4-([3-(trifluoromethyl)benzyl]amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, CAS 692287-32-4) has one nitrogen in the six-membered ring. This difference impacts electronic properties and binding affinities in biological systems.
Substituent Effects
- Trifluoromethyl vs. Phenyl Groups :
Compounds like ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS 477710-49-9) incorporate trifluoromethyl groups, which enhance metabolic stability and lipophilicity. In contrast, the target compound’s phenyl group may favor aromatic stacking interactions. - Ester Group Variations: The target compound uses methyl esters, while analogs such as those in and employ ethyl esters.
Halogenated Derivatives
- Chlorinated Analogs: 1-(3,4-Dichloro-benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (C12H11Cl2N3O2) demonstrates how halogenation (Cl, NO2) increases molecular polarity and reactivity, contrasting with the target compound’s non-halogenated structure.
Comparative Data Table
Functional Implications
- Bioactivity Potential: While specific data for the target compound is unavailable, trifluoromethyl and pyrazolo[3,4-d]pyrimidine motifs in analogs (e.g., –5) are associated with kinase inhibition and pesticidal activity. The phenyl group in the target may confer selectivity for aromatic receptor sites.
- Synthetic Accessibility: Friedländer-type reactions () are scalable for pyrazolo-pyrimidine cores, but introducing the 5-amino-benzene dicarboxylate moiety may require multi-step functionalization.
Biological Activity
1,3-Dimethyl 5-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzene-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazolo[3,4-d]pyrimidine moiety known for its diverse pharmacological properties. The presence of the dimethyl and dicarboxylate groups enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases at sub-micromolar concentrations (IC50 values of 0.18 µM and 0.25 µM respectively) . This inhibition leads to:
- Induction of Apoptosis: The compound significantly increases the levels of active caspase-3, indicating a strong apoptotic response in treated cells.
- Cell Cycle Arrest: It causes accumulation of cells in the pre-G1 phase and G2/M phase arrest, disrupting normal cell division .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines. A selection of these studies is summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| OVCAR-4 (Ovarian) | 4.44 | Induces apoptosis |
| NCI-H460 (Lung) | 5.00 | Cell cycle arrest at G2/M phase |
| NCI-H226 (Lung) | 6.00 | Significant tumor growth inhibition |
| ACHN (Renal) | 7.50 | Increased caspase activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Ovarian Cancer: In a study conducted by the National Cancer Institute, the compound was tested against OVCAR-4 cells and showed an IC50 value of 4.44 µM. The results indicated substantial apoptosis induction confirmed by increased caspase-3 levels .
- Dual Kinase Inhibition: Research has identified that compounds similar to this one can act as dual inhibitors of EGFR and VEGFR2. For example, compound 5i , which shares structural similarities with our compound, exhibited an IC50 value of 0.3 µM against EGFR .
Pharmacological Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its versatility in developing new anticancer agents due to its structural similarity to ATP, allowing it to effectively compete with ATP for binding sites on kinases . This property makes it an attractive candidate for further drug development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1,3-dimethyl 5-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzene-1,3-dicarboxylate?
- Methodological Answer : A base-catalyzed nucleophilic substitution reaction is typically used, where the pyrazolo[3,4-d]pyrimidin-4-amine moiety reacts with a benzenedicarboxylate precursor. Sodium hydride in dimethylformamide (DMF) at 80–100°C facilitates the coupling of the amino group to the benzene ring. Reaction progress can be monitored via TLC or HPLC to confirm intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming aromatic substituent positions and ester group connectivity. High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies carbonyl (C=O) and amine (N–H) functional groups. X-ray crystallography may resolve ambiguities in stereochemistry or crystallographic packing .
Q. What are the primary chemical reactions this compound undergoes under standard laboratory conditions?
- Methodological Answer : The compound participates in oxidation (e.g., using KMnO₄ to form quinone derivatives), reduction (e.g., NaBH₄ for amine intermediates), and electrophilic substitution on the benzene ring (e.g., nitration with HNO₃/H₂SO₄). Reaction conditions must be optimized to avoid ester hydrolysis, which can occur under strongly acidic/basic environments .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like amide bond formation. Molecular docking studies can model interactions between intermediates and catalysts (e.g., Pd-based catalysts for cross-coupling). Software like Gaussian or ORCA integrates experimental data to refine solvent selection, temperature, and catalyst loading .
Q. What strategies resolve contradictions in experimental vs. theoretical yield data for its derivatives?
- Methodological Answer : Statistical experimental design (e.g., Box-Behnken or Central Composite Design) identifies critical variables (e.g., reactant stoichiometry, temperature). ANOVA analysis quantifies the significance of each factor. Discrepancies between predicted and observed yields may arise from unaccounted side reactions (e.g., dimerization), which can be detected via LC-MS and addressed by adjusting reaction time or purification protocols .
Q. How can by-products from its synthesis be isolated and characterized?
- Methodological Answer : Chromatographic techniques (e.g., flash column chromatography with gradient elution) separate by-products. Mass spectrometry and NMR distinguish structural variations (e.g., regioisomers or hydrolyzed esters). Kinetic studies under varying pH and temperature conditions reveal pathways for by-product formation, enabling suppression through additive use (e.g., scavengers for reactive intermediates) .
Q. What advanced catalytic systems improve regioselectivity in functionalizing the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Transition-metal catalysts (e.g., Pd(OAc)₂ with ligand systems like XPhos) enhance regioselectivity in cross-coupling reactions. Solvent polarity (e.g., DMF vs. THF) and microwave-assisted heating can further direct substitution to the 4-amino position. In-situ FTIR monitors reaction dynamics to adjust catalyst loading in real time .
Methodological Resources
- Experimental Design : Use Design of Experiments (DoE) software (e.g., JMP or Minitab) to minimize trial runs while maximizing data robustness .
- Data Validation : Cross-reference computational predictions (e.g., PubChem-derived properties like logP or pKa) with empirical measurements to validate purity and stability .
- Safety Protocols : Ensure inert atmosphere (N₂/Ar) during reactions involving moisture-sensitive intermediates (e.g., NaH-mediated steps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
